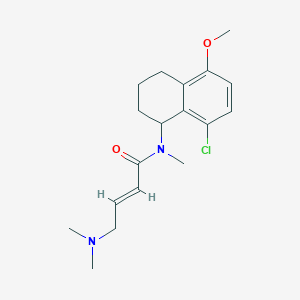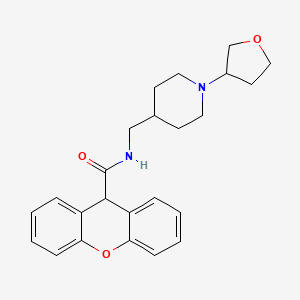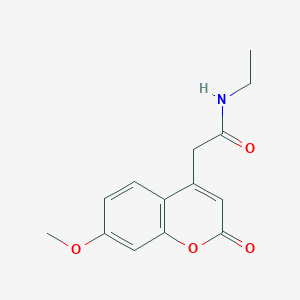
N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of a compound known as MCA, which is a coumarin derivative . MCA is used to quantify platelet-activating factor by high-performance liquid chromatography with fluorescent detection . It can also modify FRET peptide substrates for analyzing protease activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis involved the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . For example, a compound was characterized by IR (KBr) ν max: 3363, 2914, 1712, 1683, 1604, 1541, 1271, 1053 cm −1; 1 H NMR (CDCl 3 /TMS,300 MHz): δ 2.39 (s, 3H, H-4′), 3.61 (s, 3H, H-14′), 3.73 (s, 6H, H-15′,16′), 4.82 (s, 2H, H-11), 6.23 (s, 1H, H-3), 7.01–7.07 (m, 3H, H-5, 6, 8), 7.70–7.73 (d, 2H, H-14, 18), 10.08 (s, 1H, –NH); 13 C NMR (CDCl 3 /TMS, 75 MHz): 18.57 (C, C-4′), 56.21 (C, C-16′), 60.57 (C, C-14′, 15,), 67.76 (C, C-11), 97.92 (C, C-18), 102.15 (C, C-8), 111.92 (C, C-6), 112.87 (C, C-3), 114.13 (C, C-10), 127.00 (C, C-5), 134.28 (C, C-15), 134.87 (C, C-17), 153.19 (C, C-9), 153.80 (C, C-13), 154.99 (C, C-4), 160.51 (C, C-2), 161.27 (C, C-7), 166.18 (C, C-12); MS [ESI]: 400.2 [M + 1] .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis involved the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, a compound was characterized by its melting point (189–192 °C), IR (KBr) ν max: 3363, 2914, 1712, 1683, 1604, 1541, 1271, 1053 cm −1; 1 H NMR (CDCl 3 /TMS,300 MHz): δ 2.39 (s, 3H, H-4′), 3.61 (s, 3H, H-14′), 3.73 (s, 6H, H-15′,16′), 4.82 (s, 2H, H-11), 6.23 (s, 1H, H-3), 7.01–7.07 (m, 3H, H-5, 6, 8), 7.70–7.73 (d, 2H, H-14, 18), 10.08 (s, 1H, –NH); 13 C NMR (CDCl 3 /TMS, 75 MHz): 18.57 (C, C-4′), 56.21 (C, C-16′), 60.57 (C, C-14′, 15,), 67.76 (C, C-11), 97.92 (C, C-18), 102.15 (C, C-8), 111.92 (C, C-6), 112.87 (C, C-3), 114.13 (C, C-10), 127.00 (C, C-5), 134.28 (C, C-15), 134.87 (C, C-17), 153.19 (C, C-9), 153.80 (C, C-13), 154.99 (C, C-4), 160.51 (C, C-2), 161.27 (C, C-7), 166.18 (C, C-12); MS [ESI]: 400.2 [M + 1] .Applications De Recherche Scientifique
- A derivative of this compound was investigated by Kasralikar et al. for its anti-HIV-1 activity. Molecular docking studies revealed its potential as an anti-HIV agent .
- Computational analyses suggest that N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide interacts with specific enzymes. For instance, it may modulate the activity of succinate dehydrogenase (SDH) through van der Waals interactions .
- The crystal structure of N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been determined. It crystallizes in a monoclinic space group (P2~1~/c) and exhibits specific atomic coordinates and displacement parameters .
- Researchers have evaluated related coumarin derivatives for biological activities. These assays include antimicrobial, antioxidant, and cytotoxic assessments. While specific data on N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide are limited, it falls within this broader context .
Anti-HIV-1 Properties
Enzyme Inhibition
Crystallography and Structural Studies
Biological Assays
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that coumarin derivatives can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness . .
Safety and Hazards
Orientations Futures
The future directions for the research on similar compounds could involve further exploration of their biological activities. For example, two compounds showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests that these compounds could be further studied for their potential as antimicrobial agents.
Propriétés
IUPAC Name |
N-ethyl-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-15-13(16)6-9-7-14(17)19-12-8-10(18-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYESNXBJARLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2433625.png)
![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)
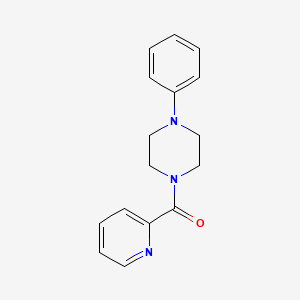
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)
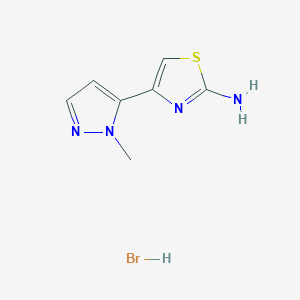
![2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2433635.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2433642.png)
